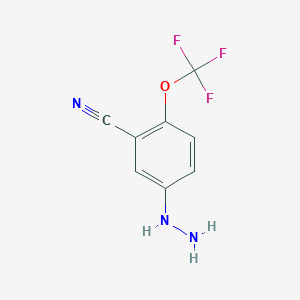
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F3N3O It is characterized by the presence of a hydrazinyl group (-NH-NH2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core
Preparation Methods
The synthesis of 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the hydrazinyl and trifluoromethoxy groups onto a benzonitrile scaffold. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group (-NO2) onto a benzonitrile derivative.
Reduction: Conversion of the nitro group to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrazination: Reaction of the amino group with hydrazine (NH2NH2) to form the hydrazinyl derivative.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar compounds to 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile include:
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile: Differing in the position of the hydrazinyl and trifluoromethyl groups, this compound has distinct chemical properties and reactivity.
5-Hydroxy-2-(trifluoromethoxy)benzonitrile: Featuring a hydroxy group instead of a hydrazinyl group, this compound has different applications and reactivity.
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: With chloro and trifluoromethyl groups, this compound is used in different industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
5-hydrazinyl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-2-1-6(14-13)3-5(7)4-12/h1-3,14H,13H2 |
InChI Key |
XYKHSZSGJTUGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















